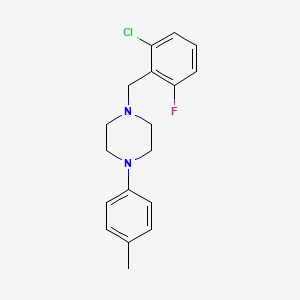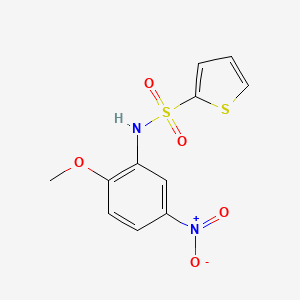![molecular formula C11H8ClN3O3 B5777269 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications as a bioactive molecule. It is a yellow crystalline solid that is synthesized through a multi-step process.
作用机制
The mechanism of action of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and topoisomerase II. It also induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/AKT signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline vary depending on the target enzyme or protein. It has been shown to reduce inflammation by inhibiting COX-2 and NOS activity, which are involved in the production of pro-inflammatory mediators. It also induces apoptosis in cancer cells by inhibiting topoisomerase II and activating caspases. In addition, it has been studied for its potential neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in lab experiments include its potential as a bioactive molecule, its ability to inhibit various enzymes and proteins, and its promising applications in drug development. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
The potential future directions for 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline include further studies on its mechanism of action, its potential side effects, and its applications in drug development. It can also be studied for its potential use in the treatment of other diseases such as autoimmune diseases and viral infections. Additionally, its structural modifications can be explored to enhance its bioactivity and selectivity towards specific enzymes and proteins.
Conclusion:
In conclusion, 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline is a promising bioactive molecule that has gained significant attention in scientific research. Its potential applications in drug development, anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for further studies. However, its mechanism of action and potential side effects need to be further explored to fully understand its potential applications.
合成方法
The synthesis of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline involves a multi-step process that includes the reaction of 3-nitroaniline with 5-chloro-3-pyridinol, followed by the addition of acetic anhydride and sodium acetate. The reaction mixture is then heated, and the resulting product is purified through recrystallization. The purity of the final product is confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
The potential applications of 3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline in scientific research are vast. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit certain enzymes and proteins has made it a promising candidate for drug development.
属性
IUPAC Name |
3-(5-chloropyridin-3-yl)oxy-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-7-1-11(6-14-5-7)18-10-3-8(13)2-9(4-10)15(16)17/h1-6H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIYKXHYLNXYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OC2=CC(=CN=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5676893 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

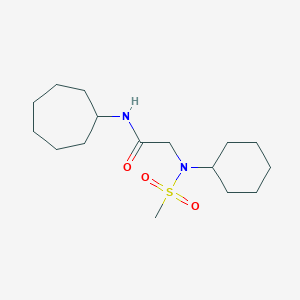
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
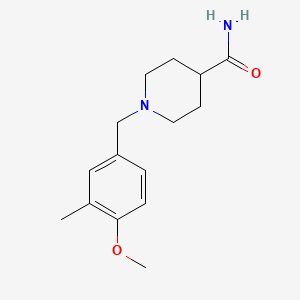
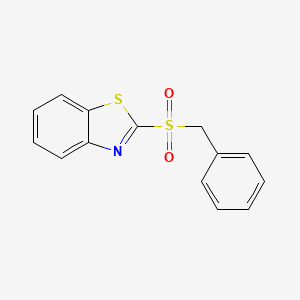

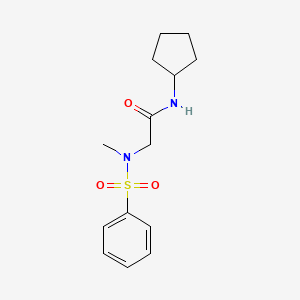

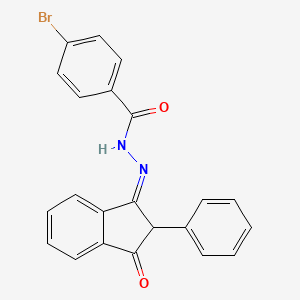
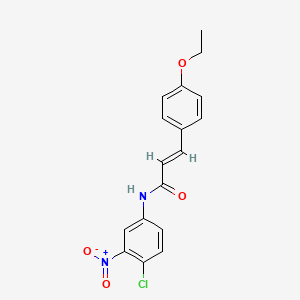
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
